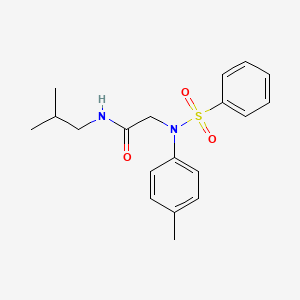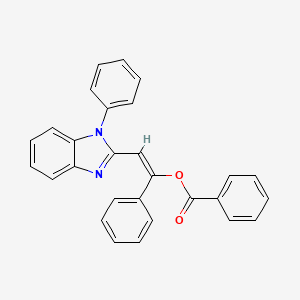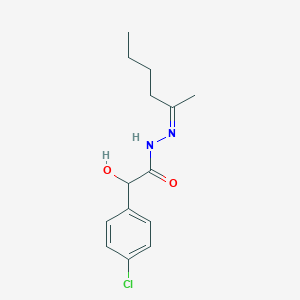
3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CTFMA, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. CTFMA has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. This compound has been found to inhibit the activity of several enzymes, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its high purity and solubility in organic solvents, which makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to investigate the potential use of this compound as an anti-microbial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential applications in various fields of science. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-2,4,6-8,12H,3,5,9-10H2,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAVLAWNFUXAQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859371.png)

![2-(4-hydroxy-2-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3859386.png)
![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)


![N'-[1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3859405.png)

![N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3859418.png)
![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)


![N'-(3-bromobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3859451.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B3859476.png)
